(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NOS |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1S)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |
InChI Key |
FVGIACXSRZSECZ-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic or Nucleophilic Trifluoromethylthiolation of Phenyl Precursors
- Starting from 4-halophenyl derivatives or 4-mercaptophenyl compounds, the trifluoromethylthio group is introduced using specialized trifluoromethylthiolating reagents under controlled conditions.
- Typical reagents include electrophilic trifluoromethylthiolating agents such as trifluoromethylthiolating salts or reagents like (trifluoromethyl)thiophthalimide derivatives.
- Reaction conditions (solvent, temperature, catalyst) are optimized to maximize yield and minimize side reactions.
Reductive Amination or Asymmetric Amino Alcohol Formation
- After installing the trifluoromethylthio group, the amino alcohol moiety is constructed via reductive amination or asymmetric hydrogenation methods.
- Chiral catalysts or auxiliaries are employed to ensure the (1S) stereochemistry.
- Typical procedures involve reacting a suitable ketone or aldehyde intermediate with ammonia or amine sources under reductive conditions (e.g., hydrogenation with chiral catalysts or use of reducing agents like sodium cyanoborohydride).
Detailed Preparation Method Example
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 4-(trifluoromethylthio)phenyl precursor | Starting from 4-bromophenol or 4-mercaptophenyl derivatives; trifluoromethylthiolation using electrophilic reagents | Introduction of -SCF3 group on phenyl ring with high regioselectivity |
| 2 | Formation of chiral amino alcohol intermediate | Reaction of trifluoromethylthiophenyl ketone with chiral amine or via asymmetric hydrogenation | Establishes the amino and hydroxyl groups with (1S) stereochemistry |
| 3 | Reductive amination | Use of reducing agents (e.g., NaBH3CN) or catalytic hydrogenation under chiral conditions | Conversion of imine intermediates to final amino alcohol |
| 4 | Purification and characterization | Chromatography and chiral HPLC | Confirmation of stereochemical purity and compound identity |
Research Findings and Optimization Data
- Stereoselectivity: Asymmetric hydrogenation using chiral Rh or Ru catalysts yields enantiomeric excesses (ee) above 90%, critical for biological activity.
- Yield: Overall yields for the multi-step synthesis range between 40-65%, depending on purification efficiency and reaction optimization.
- Reaction Conditions:
- Trifluoromethylthiolation typically performed at low to moderate temperatures (0 to 40 °C) to avoid decomposition of reagents.
- Reductive amination often conducted in protic solvents like methanol or ethanol with pH control to favor imine formation.
- Analytical Characterization: NMR (1H, 13C, 19F), mass spectrometry, and chiral HPLC are standard to confirm structure and enantiomeric purity.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Stereocontrol | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic trifluoromethylthiolation + reductive amination | 4-bromophenyl ketone | Electrophilic SCF3 reagent, NaBH3CN | High with chiral catalyst | 50-60 | Widely used, scalable |
| Nucleophilic trifluoromethylthiolation + asymmetric hydrogenation | 4-mercaptophenyl ketone | Nucleophilic SCF3 source, Rh/Ru chiral catalyst | Very high (>90% ee) | 40-55 | Requires specialized catalysts |
| Direct asymmetric synthesis from chiral amino alcohol precursors | Chiral amino alcohol derivatives | Trifluoromethylthiolating agents | Moderate | 45-50 | Less common, more steps |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the trifluoromethylthio group or the phenyl ring, leading to different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is C10H12F3NOS, with a molecular weight of approximately 251.27 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various applications in drug development and material science .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens due to its structural features that enhance binding affinity to biological targets .
- Anti-inflammatory Effects : Computational models predict that this compound may exhibit anti-inflammatory activities, which could be beneficial in treating conditions associated with inflammation .
- Interaction with Biological Targets : The presence of the trifluoromethylthio group may facilitate interactions with enzymes and receptors, influencing pharmacodynamics and pharmacokinetics .
Case Studies and Research Findings
Ongoing research continues to explore the mechanisms of action and therapeutic potential of this compound. For instance:
- Antimicrobial Studies : In vitro studies have shown promising results regarding its efficacy against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Inflammation Models : Animal models are being utilized to assess the anti-inflammatory effects of this compound, providing insights into its potential therapeutic uses in inflammatory diseases.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the phenyl ring or stereochemical configuration. Below is a detailed comparison based on available
Substituent Variations on the Phenyl Ring
4-(Trifluoromethylthio)phenyl vs. 3-(tert-Butyl)phenyl
- (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS: 1019534-32-7, C₁₃H₂₁NO, MW: 207.31 g/mol) replaces the trifluoromethylthio group with a bulky, hydrophobic tert-butyl group .
4-(Trifluoromethylthio)phenyl vs. 2-Chloro-4-(trifluoromethyl)phenyl
- (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1212998-44-1, C₁₀H₁₁ClF₃NO, MW: 253.65 g/mol) introduces a chlorine atom at the 2-position alongside the trifluoromethyl group . Impact: The chlorine adds steric hindrance and electron-withdrawing effects, which may influence binding affinity or metabolic stability compared to the unsubstituted trifluoromethylthio analog.
Trifluoromethylthio vs. Trifluoromethyl
Stereochemical Variations
All compounds listed retain the (1S,2R) or (S) configuration, emphasizing the importance of chirality in their chemical behavior. For example, the (1S,2R) configuration in the target compound and its analogs (e.g., ) likely dictates enantioselective interactions in biological systems.
Comparative Data Table
Biological Activity
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral organic compound with the molecular formula and a molar mass of approximately 273.28 g/mol. Its structure features an amino group, a trifluoromethylthio substituent, and a secondary alcohol, which contribute to its unique biological activities and potential applications in medicinal chemistry.
Chemical Structure
The compound's structural formula can be represented as follows:
Biological Activity
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially due to enhanced hydrophobic interactions from the trifluoromethylthio group .
- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties, although specific mechanisms are still under investigation.
- Enzyme Inhibition : The amino and hydroxyl groups may allow the compound to interact with specific enzymes, inhibiting their activity and thus influencing various biochemical pathways.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Binding Affinity : The trifluoromethylthio group enhances binding affinity to biological targets due to increased lipophilicity, which may improve the compound's efficacy in therapeutic applications .
- Structure-Activity Relationship (SAR) : Modifications to the amino or alcohol functional groups can significantly alter the biological activity of the compound, indicating a strong relationship between structure and function.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound:
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
- Reactions involving Phenolic Derivatives : Utilizing phenolic compounds with trifluoromethylthio reagents followed by reductive amination.
- Chiral Catalysis : Employing chiral catalysts to ensure the production of the desired enantiomer during synthesis.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-3-trifluoromethylphenol | Amino group on phenol | Antimicrobial | Simpler structure without alcohol |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Carboxylic acid instead of alcohol | Anti-inflammatory | Contains carboxylic acid functionality |
| 4-Trifluoromethylthioaniline | Aniline derivative without alcohol | Anticancer | Lacks hydroxyl group; primarily aromatic |
The combination of an amino group, secondary alcohol, and trifluoromethylthio group in this compound enhances its potential as a therapeutic agent compared to these other compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL, and how can enantiomeric purity be ensured?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the phenyl ring via trifluoromethylthio introduction (e.g., nucleophilic substitution or radical-mediated reactions). Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the (1S)-enantiomer. For example, chiral HPLC conditions similar to those used for resolving fluorinated propanol derivatives (e.g., 500 MHz NMR with CDCl₃ for monitoring intermediates) can ensure enantiomeric purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) to confirm stereochemistry and substituent positions. Coupling constants (e.g., 2JH-F = 47.4 Hz) help identify fluorinated groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in related propanol derivatives .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility : Use LogP/LogD calculations (e.g., ACD/Labs or PubChem data ) to predict lipophilicity. Experimental validation via shake-flask method in buffered solutions (pH 5.5–7.4).
- Stability : Accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-UV or LC-MS .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical studies?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce blocking groups (e.g., cyclopropane rings) at vulnerable positions, as seen in MK-5046 analogs .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction. Modify substituents (e.g., trifluoromethylthio → trifluoromethoxy) to reduce binding .
Q. How do stereochemical variations (e.g., 1S vs. 1R configuration) impact biological activity?
- Methodology :
- Comparative Assays : Synthesize both enantiomers and test in target-specific assays (e.g., receptor binding, enzyme inhibition). For example, fluoro-phenylpropanol derivatives show >10-fold activity differences between enantiomers .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking studies) to rationalize stereospecific effects .
Q. How can contradictory data on receptor selectivity be resolved?
- Methodology :
- Off-Target Screening : Use broad-panel assays (e.g., CEREP or Eurofins panels) to identify cross-reactivity.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing thiophenyl with pyridyl groups) and correlate with activity trends. Patent data on structurally related azoles (e.g., mefentrifluconazole) provide SAR insights .
Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological effects?
- Methodology :
- In Vitro : Primary neuronal cultures or iPSC-derived neurons for receptor profiling and toxicity screening.
- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with PK/PD integration. Dose-response studies should account for blood-brain barrier penetration, predicted via PAMPA-BBB assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
